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Compound of Interest

Compound Name: Tetrahydrofuran-3-carboxylic acid

Cat. No.: B120303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (S)-
Tetrahydrofuran-3-carboxylic acid, a key chiral building block in the synthesis of various
pharmaceutical compounds. The following sections detail its characteristic spectral signatures,

the experimental protocols for data acquisition, and a generalized workflow for spectroscopic
analysis.

Spectroscopic Data Summary

The structural elucidation of (S)-Tetrahydrofuran-3-carboxylic acid is supported by a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). The quantitative data from these techniques are summarized
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11.0-12.0 Singlet (broad) 1H -COOH
~4.0-4.2 Multiplet 2H -OCHz-
~3.8-3.9 Multiplet 1H -OCH-
~3.0-3.2 Multiplet 1H -CH(COOH)-
~2.1-23 Multiplet 2H -CH2-

13C NMR Data

Chemical Shift (6) ppm Assignment

~175-180 C=0 (Carboxylic Acid)
~70-75 -OCHz-
~65 - 70 -OCH-
~40 - 45 -CH(COOH)-
~30-35 -CH:-
Infrared (IR) Spectroscopy
Wavenumber ) . . .
Intensity Vibration Functional Group
(cm™)
2500-3300 Strong, Broad O-H Stretch Carboxylic Acid
~1710 Strong C=0 Stretch Carboxylic Acid
) Carboxylic Acid /
1210-1320 Medium C-O Stretch
Ether
1050-1150 Strong C-O-C Stretch Ether

Mass Spectrometry (MS)
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71 [M - COOHJ*

45 [COOH]*

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of

spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and

MS data for (S)-Tetrahydrofuran-3-carboxylic acid.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of (S)-Tetrahydrofuran-3-carboxylic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans.

o Reference the spectrum to the residual solvent peak.
13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o Reference the spectrum to the solvent peak.
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IR Spectroscopy Protocol

e Sample Preparation:

o Neat (liquid film): Place a drop of the liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal IR
absorption in the regions of interest.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample holder (or solvent).

[e]

Record the sample spectrum.

The instrument software will automatically subtract the background to produce the final

[e]

spectrum.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (El).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

o For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer
can be used to determine the exact mass.
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Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like (S)-Tetrahydrofuran-3-carboxylic acid.
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Caption: Generalized workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of (S)-
Tetrahydrofuran-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120303#spectroscopic-data-for-s-tetrahydrofuran-3-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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